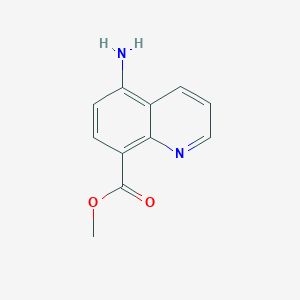

Methyl 5-aminoquinoline-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-aminoquinoline-8-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-aminoquinoline-8-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

化学反応の分析

Types of Reactions: Methyl 5-aminoquinoline-8-carboxylate undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Nitroquinolines, sulfoquinolines, halogenated quinolines.

科学的研究の応用

Chemical Properties and Structure

Methyl 5-aminoquinoline-8-carboxylate belongs to the quinoline family, characterized by a unique structure that includes an amino group and a carboxylate moiety. This structure enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems. The compound's molecular formula is C11H10N2O2, with a molecular weight of 218.21 g/mol.

Antimalarial Activity

This compound has been studied extensively for its potential as an antimalarial agent . Its mechanism involves interference with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death. Clinical evaluations have demonstrated its effectiveness against various strains of malaria, showcasing its potential as a viable alternative or complement to existing treatments like chloroquine and primaquine .

Anticancer Potential

Recent studies have indicated that this compound exhibits anticancer properties , particularly in inducing apoptosis in various cancer cell lines. It modulates apoptotic pathways by influencing mitochondrial function and the expression of pro-apoptotic proteins such as BAX while decreasing anti-apoptotic proteins like BCL-2 .

Neuroprotective Effects

Emerging research highlights the potential of this compound in neuroprotection . Metal complexes derived from this compound have shown promise in protecting neuronal cells from oxidative stress-induced damage. Studies indicate that these complexes can significantly reduce reactive oxygen species (ROS) production and improve mitochondrial function, which is crucial for neuronal health .

Anticancer Studies

In vitro studies have shown that this compound induces apoptosis in leukemia cells by disrupting mitochondrial membrane potential and increasing pro-apoptotic protein levels while decreasing anti-apoptotic proteins .

Neuroprotective Research

Research involving metal complexes derived from 8-aminoquinolines has demonstrated neuroprotective effects against oxidative stress in neuroblastoma cells. These studies indicate that such compounds can significantly improve cell survival rates under oxidative stress conditions .

Antimalarial Efficacy

Clinical evaluations have highlighted the effectiveness of this compound against various strains of malaria, showcasing its potential as a viable alternative or complement to existing treatments .

作用機序

The mechanism of action of methyl 5-aminoquinoline-8-carboxylate involves its interaction with various molecular targets. In antimalarial applications, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

類似化合物との比較

Chloroquine: Another quinoline derivative used as an antimalarial drug.

Primaquine: An 8-aminoquinoline used for the radical cure of malaria.

Tafenoquine: A newer antimalarial drug with a longer half-life compared to primaquine.

Uniqueness: Methyl 5-aminoquinoline-8-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

生物活性

Methyl 5-aminoquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article presents a detailed examination of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by its unique chemical structure which includes an amino group and a carboxylate moiety. This structure enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

The primary mechanism through which this compound exerts its biological effects is through interference with the heme detoxification pathway in Plasmodium parasites, which are responsible for malaria. By disrupting this pathway, the compound leads to the accumulation of toxic heme, ultimately resulting in parasite death.

In addition to its antimalarial properties, recent studies have explored its anticancer potential. It has been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways and influencing mitochondrial function .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimalarial Activity : Demonstrated effectiveness against Plasmodium species.

- Anticancer Potential : Exhibits cytotoxic effects on several cancer cell lines through apoptosis induction.

- Neuroprotective Effects : Recent studies suggest potential neuroprotective roles against oxidative stress-induced neuronal damage .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Type | Mechanism of Action | Notable Effects |

|---|---|---|---|

| Chloroquine | Antimalarial | Heme detoxification inhibition | Established antimalarial agent |

| Primaquine | Antimalarial | Radical cure for malaria | Effective against liver stages |

| Tafenoquine | Antimalarial | Similar to primaquine but with longer half-life | Newer treatment option |

This compound is distinguished by its specific functional groups that enhance its reactivity and biological activity compared to these established drugs.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that this compound induces apoptosis in leukemia cells by disrupting mitochondrial membrane potential and increasing pro-apoptotic protein levels like BAX while decreasing anti-apoptotic proteins like BCL-2 .

- Neuroprotective Research : Metal complexes derived from 8-aminoquinolines have been investigated for their neuroprotective effects against oxidative stress in neuroblastoma cells. These studies indicate that such compounds can significantly reduce reactive oxygen species (ROS) production and improve mitochondrial function .

- Antimalarial Efficacy : Clinical evaluations have highlighted the effectiveness of this compound against various strains of malaria, showcasing its potential as a viable alternative or complement to existing treatments .

特性

IUPAC Name |

methyl 5-aminoquinoline-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGSZDUEAGWKIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)N)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。